molecular formula C14H19BO4 B3213155 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1112210-74-8

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B3213155
CAS No.: 1112210-74-8
M. Wt: 262.11 g/mol
InChI Key: LMWVDPBIAMMYMW-UHFFFAOYSA-N
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Description

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1112210-74-8) is a high-purity benzaldehyde derivative featuring a pinacol boronate ester group. With the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol, this compound serves as a versatile and critical building block in organic synthesis and drug discovery . Its primary research value lies in its role as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction enables the formation of new carbon-carbon bonds by coupling the boronate ester moiety with various aryl or vinyl halides, facilitated by a palladium catalyst . The presence of both the formyl (-CHO) and methoxy (-OCH3) functional groups on the meta-substituted benzene ring provides additional sites for chemical modification, making this compound a valuable scaffold for constructing more complex molecular architectures. This reagent is essential in medicinal chemistry for the synthesis of pharmaceutical intermediates and in materials science for the development of organic electronic materials and polymers . As a stable, crystalline solid, it offers handling advantages over boronic acids. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires cold-chain transportation and should be handled with appropriate safety precautions .

Properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-16)7-12(8-11)17-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWVDPBIAMMYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156919
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112210-74-8
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112210-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used to synthesize biaryl compounds and other complex organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds
Aldol CondensationSynthesis of β-hydroxy aldehydes
Michael AdditionFormation of carbon-carbon bonds

Medicinal Chemistry

Potential Anticancer Activity
Recent studies have indicated that derivatives of 3-methoxybenzaldehyde exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of these compounds by improving their solubility and stability in biological systems. Research is ongoing to evaluate their efficacy against various cancer cell lines.

Case Study: Anticancer Activity
A study conducted on modified benzaldehydes demonstrated that compounds with boron functionalities showed increased cytotoxicity against breast cancer cells compared to their non-boronated counterparts. This suggests that this compound could be a candidate for further development in cancer therapeutics.

Material Science

Polymerization Initiators
The compound can also be utilized as a polymerization initiator due to its ability to undergo radical reactions. This property is particularly useful in the synthesis of boron-containing polymers which have applications in electronics and materials science.

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer SynthesisUsed as an initiator for radical polymerization
Electronic MaterialsDevelopment of conductive polymers

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows for the formation of carbon-carbon bonds through cross-coupling reactions, while the aldehyde and methoxy groups provide sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, emphasizing substituent effects, synthetic yields, and applications:

Compound Name Substituents/Modifications Yield Key Properties/Applications Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Thiophene ring replaces benzene; aldehyde retained 76% Red light-emitting electrochemical cells; lower steric hindrance for coupling
5-Chloro-3-ethoxy-2-(dioxaborolan-2-yl)benzaldehyde Chloro (5-position), ethoxy (3-position), aldehyde (2-position) 48% Electron-withdrawing Cl reduces boronate reactivity; used in nucleophilic substitutions
4-(3-Methoxy-5-(dioxaborolan-2-yl)phenyl)morpholine Morpholine replaces aldehyde 67% Pharmaceutical intermediates; enhanced solubility due to morpholine
2-Fluoro-6-(dioxaborolan-2-yl)benzaldehyde Fluoro (2-position), aldehyde (6-position) N/A Electron-withdrawing F enhances electrophilic reactivity in aryl couplings
Methyl 3-methoxy-5-(dioxaborolan-2-yl)benzoate Aldehyde replaced with methyl ester N/A Ester group stabilizes compound; used in polymer synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde No methoxy group; aldehyde at 4-position 100% Simpler synthesis; high yield; foundational for biaryl synthesis
4-Hydroxy-3-methoxy-5-(dioxaborolan-2-yl)benzaldehyde Hydroxyl (4-position), methoxy (3-position) N/A Hydrogen bonding improves crystallinity; used in sensor materials
3-Methoxy-5-(dioxaborolan-2-yl)pyridin-2-amine Pyridine ring replaces benzene; amine at 2-position N/A Pharmaceutical building block; targets kinase inhibitors

Key Comparative Insights:

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Activate the aromatic ring, enhancing reactivity in cross-couplings. The methoxy group in the target compound stabilizes intermediates in Suzuki reactions compared to electron-withdrawing groups (e.g., Cl, F) .
  • Steric Hindrance : Thiophene-based analogs () exhibit lower steric bulk, enabling faster coupling kinetics than bulkier benzene derivatives.

Synthetic Yields :

  • Yields vary significantly based on substituent placement and reactivity. The unsubstituted 4-(dioxaborolan-2-yl)benzaldehyde achieves 100% yield due to minimal steric/electronic interference , while chloro/ethoxy derivatives () show reduced yields (48%) due to competing side reactions.

Functional Group Versatility :

  • Aldehyde-containing compounds (e.g., target compound, ) enable further derivatization (e.g., hydrazone formation for pharmaceuticals) .
  • Esters () and amines () expand utility in polymer and drug synthesis, respectively.

Applications: Materials Science: Thiophene derivatives () excel in optoelectronics, while hydroxylated analogs () are suited for sensor technologies . Pharmaceuticals: Pyridine-amine derivatives () target kinase inhibitors, whereas morpholine-containing compounds () improve pharmacokinetic properties .

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H24BNO5
  • Molecular Weight : 308.18 g/mol
  • CAS Number : 1350619-23-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications. Key findings include:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Anticancer Properties : Research indicates that this compound has significant anticancer activity. It has been effective in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The IC50 values for these cell lines were reported to be around 0.126 μM, indicating strong potency .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways associated with cell growth and survival. Notably, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of MRSA with an MIC value of 6 μg/mL. The study highlighted its potential as a lead compound for developing new antibiotics against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a preclinical model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls. The study demonstrated that the compound not only inhibited tumor growth but also reduced lung metastasis in vivo by targeting MMPs involved in cancer progression .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Biological Activity Target/Pathway Effect IC50/MIC Values
AntimicrobialStaphylococcus aureusInhibition of growthMIC = 6 μg/mL
AnticancerMDA-MB-231 (breast cancer)Inhibition of proliferationIC50 = 0.126 μM
Metastasis InhibitionMMPsReduction in metastasisNot specified

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions , leveraging its boronate ester group. Key steps include:

  • Intermediate preparation : Use of halogenated benzaldehyde derivatives (e.g., 5-bromo-3-methoxybenzaldehyde) reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .
  • Purification : Silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1 ratio) yields the product in ~48–76% purity .
  • Critical factors : Catalyst loading (1–5 mol%), reaction temperature (80–100°C), and inert atmosphere (N₂/Ar) to prevent boronate oxidation .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and boronate methyl groups (δ ~1.2–1.3 ppm) .
    • HRMS : Confirm molecular weight (e.g., calculated for C₁₅H₁₉BO₄: 278.14; observed [M+H]⁺: 279.14) .
  • Crystallography :
    • Use SHELXL or OLEX2 for structure refinement. Crystallize from ethanol/dichloromethane (1:3) to obtain single crystals. Monitor for twinning or disorder in the boronate group .

Advanced: How to address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

  • Yield discrepancies : Optimize surfactants (e.g., CTAB at 0.05 mmol) to enhance boronate solubility in aqueous-organic biphasic systems .
  • Spectroscopic anomalies :
    • For aldehyde proton splitting, check for rotamers using variable-temperature NMR (VT-NMR) in d₆-DMSO .
    • Confirm boronate integrity via ¹¹B NMR (δ ~28–32 ppm for pinacol esters) .
  • Validation : Cross-reference with X-ray data to resolve ambiguities in substituent positioning .

Advanced: What computational methods predict reactivity in cross-coupling or deboronation reactions?

Methodological Answer:

  • DFT studies : Model transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on boronate-C(sp²) bond dissociation energies .
  • Mechanistic insights : Analyze HOMO-LUMO gaps to predict nucleophilic attack susceptibility (e.g., H₂O₂-induced deboronation in sensing applications) .
  • Software : Use GaussView or ORCA for visualizing electron density maps near the aldehyde group .

Advanced: How does the aldehyde group influence stability and reactivity under varying conditions?

Methodological Answer:

  • Acidic conditions : Aldehydes may undergo hydration or oxidation . Stabilize via Schiff base formation with primary amines (e.g., reflux with ethanol/acetic acid) .
  • Basic conditions : Risk of Cannizzaro reaction (self-disproportionation). Use aprotic solvents (THF, DMF) and low temperatures (<0°C) during coupling .
  • Protection strategies : Convert aldehyde to acetal (e.g., ethylene glycol) before boronate-incompatible steps .

Advanced: What are the challenges in crystallizing this compound, and how to resolve them?

Methodological Answer:

  • Common issues : Poor crystal growth due to planar boronate groups or solvent inclusion .
  • Optimization :
    • Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate).
    • Add seed crystals from analogous structures (e.g., 3-Fluoro-4-boronate benzaldehyde) .
  • Data collection : For twinned crystals, employ SHELXD for dual-space structure solution and PLATON for twin law refinement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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